

Biocompatibility and Toxicity Profile of Triacetin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical, food, and cosmetic industries, valued for its properties as a solvent, plasticizer, and humectant.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of **triacetin**, drawing from a wide range of in vitro, in vivo, and clinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of **triacetin** for their specific applications. Overall, **triacetin** demonstrates a very low toxicity profile and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][3]

Physicochemical Properties



Property	Value
Chemical Name	Propane-1,2,3-triyl triacetate
Synonyms	Glyceryl triacetate, Glycerin triacetate
CAS Number	102-76-1
Molecular Formula	C9H14O6
Molecular Weight	218.20 g/mol
Appearance	Colorless, oily liquid
Solubility	Miscible with ethanol, ether, chloroform. Soluble in benzene and acetone. Slightly soluble in water (6.1 g/100 mL).

Source:[4]

Metabolism and Pharmacokinetics

Upon oral administration, **triacetin** is readily hydrolyzed by lipases in the gastrointestinal tract into glycerol and three molecules of acetic acid.[5][6] These metabolites are common endogenous substances that are further metabolized through normal physiological pathways. [7] Glycerol can enter the glycolysis and gluconeogenesis pathways, while acetic acid is converted to acetyl-CoA and enters the citric acid cycle for energy production or is used in various biosynthetic processes.[2][6] Intravascular administration in dogs has shown that infused **triacetin** undergoes rapid hydrolysis, with the resulting acetate being almost completely oxidized.[6] This rapid metabolism and clearance prevent systemic accumulation and contribute to its low toxicity profile.

In Vitro Toxicity Cytotoxicity

While specific IC50 values for **triacetin** from standardized ISO 10993-5 cytotoxicity assays are not readily available in the public literature, the widespread use of **triacetin** in pharmaceutical formulations at various concentrations suggests a low potential for cytotoxicity under normal exposure conditions.[2] One study evaluating the cytotoxicity of e-cigarette aerosols found that



aerosols generated from a vehicle containing **triacetin** were cytotoxic at high concentrations, though this is confounded by the presence of other chemicals and the high temperature.[1] A substance is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% compared to a negative control.[8]

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A general workflow for in vitro cytotoxicity testing.

Genotoxicity

Triacetin has been extensively evaluated for its genotoxic potential and has been found to be non-mutagenic in a battery of standard assays.

Table 1: Summary of Genotoxicity Studies for Triacetin

Assay	Test System	Metabolic Activation	Concentrati on/Dose	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537; Escherichia coli WP2 uvrA	With and without S9	Up to 5000 μ g/plate	Negative	[1]
In Vitro Chromosoma I Aberration	Chinese Hamster Lung (CHL/IU) cells	With and without S9	Up to 2.2 mg/mL (10 mM)	Positive (at highest concentration with S9, associated with low pH and high cytotoxicity)	[1]



Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

 Principle: This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Methodology:

- Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
 TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[9]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the body.
- Procedure: The bacterial strains are exposed to various concentrations of triacetin (e.g., up to 5000 μ g/plate) in the presence and absence of S9 mix.[1] The mixture is then plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).
- Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

 Principle: This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

- Cell Line: Chinese Hamster Lung (CHL/IU) cells are a commonly used cell line for this assay.
- Exposure: The cells are exposed to at least three analyzable concentrations of triacetin,
 both with and without metabolic activation (S9 mix), for a short (3-6 hours) or continuous



(approximately 1.5 normal cell cycle lengths) period.

- Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are then examined microscopically for chromosomal aberrations.
- Evaluation: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result. In the case of **triacetin**, a positive result was observed only at the highest concentration (2.2 mg/mL) with metabolic activation, which was associated with a drop in pH and high cytotoxicity (75%), suggesting the effect may not be biologically relevant under physiological conditions.[1]

In Vivo Toxicity Acute Toxicity

Triacetin exhibits very low acute toxicity across different species and routes of administration.

Table 2: Summary of Acute Toxicity Data for Triacetin

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	>2,000 - 12,800	[10][11]
Mouse	Oral	LD50	1,100 - 9,288	[11][12]
Rabbit	Dermal	LD50	>2,000 - >5,000	[10][12]
Guinea Pig	Dermal	LD50	>2,000	[10]
Rat	Inhalation (4h)	LC50	>1,721 mg/m ³	[10]

Repeated Dose Toxicity

Subchronic and chronic studies have demonstrated a high no-observed-adverse-effect level (NOAEL) for **triacetin**.

Table 3: Summary of Repeated Dose Toxicity Data for **Triacetin**



Species	Duration	Route	NOAEL	Observatio ns	Reference
Rat	41-48 days	Oral (gavage)	1,000 mg/kg/day	No effects on clinical signs, body weight, food consumption, organ weight, or histopatholog y.	[10]
Rat	90 days	Inhalation	2,220 mg/m ³	No toxic signs noted.	[10]
Rat	90 days	Oral (diet)	10,000 mg/kg/day	No adverse effects observed.	[12]

Reproductive and Developmental Toxicity

Triacetin is not considered a reproductive or developmental toxicant. Its rapid hydrolysis to glycerol and acetic acid, which are not developmental toxins, supports this conclusion.[6][13]

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats, oral gavage doses of up to 1,000 mg/kg/day had no adverse effects on mating, fertility, gestation, or offspring viability and development. The NOAEL for both maternal and developmental toxicity was established at 1,000 mg/kg/day.[6][10]

Skin and Eye Irritation

Triacetin is considered to be, at most, a slight skin and eye irritant.

• Skin Irritation: In guinea pigs, **triacetin** was found to be slightly irritating.[13] In one study on rabbits, it caused erythema, slight edema, alopecia, and desquamation.[13]



• Eye Irritation: **Triacetin** caused some irritation in rabbit eyes.[13] In humans, it has been reported to cause ocular irritation but no injury.[13]

Experimental Protocol: Draize Eye Irritation Test - OECD 405

- Principle: This test evaluates the potential of a substance to cause irritation and damage to the eye.
- Methodology:
 - Animal Model: Albino rabbits are typically used.
 - Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][14]
 - Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[14]
 - Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale. The scores are used to classify the irritancy potential of the substance.

Skin Sensitization

Triacetin has not been found to be a skin sensitizer in animal studies.

Guinea Pig Maximization Test (GPMT): Triacetin was not sensitizing in guinea pigs.[13]

Experimental Protocol: Guinea Pig Maximization Test (GPMT) - OECD 406

- Principle: The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.
- Methodology:
 - Induction Phase: Guinea pigs are initially exposed to the test substance through both intradermal injection (with an adjuvant to enhance the immune response) and subsequent



topical application.[15][16] The concentrations used for induction are typically the highest to cause mild-to-moderate skin irritation.[7]

- Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically.
- Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to control animals.[4]

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A simplified workflow for the Guinea Pig Maximization Test.

Biocompatibility for Medical Applications

While **triacetin** is widely used in pharmaceutical formulations, specific biocompatibility data according to ISO 10993 standards for medical device applications are limited in publicly available literature.

Hemocompatibility (ISO 10993-4)

No specific studies on the hemocompatibility of **triacetin** following the ISO 10993-4 standard were identified. This standard outlines tests for interactions with blood, including hemolysis, coagulation, and platelet activation.[13][17] Given its rapid hydrolysis and the endogenous nature of its metabolites, significant adverse effects on blood components are not anticipated, but dedicated testing would be required for blood-contacting medical device applications.

Implantation (ISO 10993-6)

No specific studies on the local effects of **triacetin** after implantation according to the ISO 10993-6 standard were identified. This standard evaluates the local tissue response to an implanted material.[11] For applications involving implantation, specific testing would be necessary to assess the local tissue reaction.

Signaling Pathway Interactions



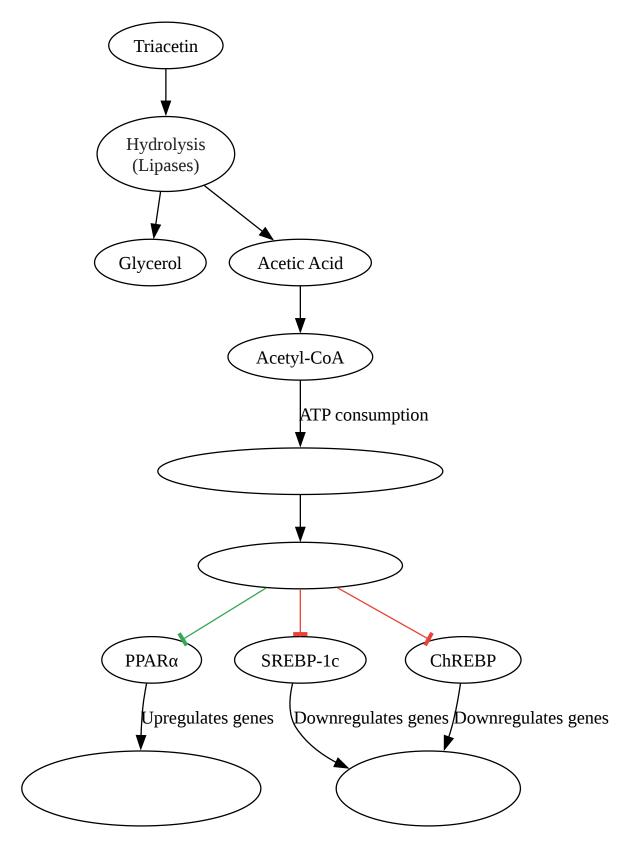
Recent research has shed light on the metabolic effects of **triacetin**'s primary metabolite, acetic acid. Acetate has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Mechanism of Action:

- Triacetin is hydrolyzed to glycerol and acetic acid.
- Acetic acid is converted to acetyl-CoA, a process that consumes ATP and increases the cellular AMP/ATP ratio.
- The increased AMP/ATP ratio activates AMPK.
- Activated AMPK, in turn, influences the activity of key transcription factors involved in lipid metabolism:
 - Increases PPARα activity: Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of fatty acid oxidation. Its activation leads to the upregulation of genes involved in the breakdown of fatty acids.
 - Decreases SREBP-1c activity: Sterol regulatory element-binding protein 1c (SREBP-1c) is a major transcription factor that promotes the synthesis of fatty acids and triglycerides.
 - Decreases ChREBP activity: Carbohydrate-responsive element-binding protein (ChREBP)
 also plays a role in upregulating genes involved in fatty acid synthesis.

The net effect of AMPK activation by acetate is a shift towards increased fatty acid oxidation and decreased lipid synthesis.





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Signaling pathway of triacetin's metabolic effect via AMPK.



Regulatory Status

Triacetin is listed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a direct food additive.[1][3] It is also an approved excipient in pharmaceutical products and is widely used in cosmetic formulations.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **triacetin** is safe as used in cosmetic products.[6][13]

Conclusion

Triacetin has a well-established safety profile characterized by low acute and chronic toxicity, and a lack of genotoxic, reproductive, or developmental effects. Its rapid metabolism to endogenous compounds, glycerol and acetic acid, underpins its excellent biocompatibility. While it is considered at most a slight skin and eye irritant, it is not a skin sensitizer. The available data strongly support the continued safe use of **triacetin** in pharmaceutical, food, and cosmetic applications. However, for novel applications in medical devices, particularly those with direct blood contact or for implantation, further specific biocompatibility testing according to ISO 10993 standards would be necessary to fully characterize its performance and ensure patient safety. The emerging understanding of its role in metabolic regulation through the AMPK pathway may also open new avenues for its therapeutic application.

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